6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloro-2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQRGPIGYOFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)Cl)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid . This one-pot, microwave-assisted method is efficient and yields a high purity product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including substitution, oxidation, and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of the chlorine atom with other functional groups using primary amines in solvents like 1,4-dioxane or 1,2-dichloroethane.
Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of triazine derivatives with different functional groups .
Scientific Research Applications
Agricultural Applications
Herbicide Development
6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine is primarily developed as a herbicide. Its mechanism of action involves inhibiting photosynthesis in plants by interfering with the electron transport chain. This makes it effective against a broad spectrum of weeds.
Case Study: Efficacy Against Weeds
A study conducted on the efficacy of this compound demonstrated that it effectively controls various weed species in crops such as corn and soybeans. The application rates ranged from 0.5 to 2 kg/ha, showing significant reductions in weed biomass compared to untreated controls.
| Weed Species | Control Rate (%) | Application Rate (kg/ha) |
|---|---|---|
| Amaranthus retroflexus | 85% | 1.0 |
| Setaria viridis | 90% | 1.5 |
| Chenopodium album | 75% | 0.5 |
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of triazines exhibit potential anticancer properties. This compound has been studied for its ability to inhibit tumor cell proliferation.
Case Study: In Vitro Studies
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound can induce apoptosis and inhibit cell growth at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of DNA synthesis |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in agriculture and pharmaceuticals. Toxicological assessments have shown low acute toxicity levels in mammals.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural Analogs in the Triazine Family
Triazine derivatives are widely studied for their herbicidal, pharmaceutical, and material science applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Linear Alkyl Groups: Cyclopropyl substituents (as in the target compound) increase steric hindrance and reduce rotational freedom compared to ethyl (simazine) or isopropyl (DEA) groups. This rigidity may enhance binding specificity in biological targets but could reduce solubility in polar solvents . Example: The logP (octanol-water partition coefficient) of a cyclobutyl analog (6-Chloro-N,N'-cyclobutyl-triazine-2,4-diamine) is 0.334, suggesting moderate lipophilicity . In contrast, simazine’s logP is ~2.0, indicating higher hydrophobicity .
Aromatic vs. Aliphatic Substituents :
Bulky aromatic groups (e.g., dimethoxyphenyl in ) significantly increase molecular weight and polar surface area, impacting bioavailability. For instance, the dimethoxyphenyl derivative (417.85 g/mol) is less likely to penetrate cell membranes compared to the cyclopropyl analog (225.68 g/mol) .
Stability and Metabolic Pathways
- Chlorine Position and Reactivity : The chlorine atom at position 6 in all analogs is a common site for hydrolysis or dechlorination. For example, atrazine undergoes dechlorination to form hydroxyatrazine (HA), while simazine degrades to DACT (6-chloro-triazine-2,4-diamine) . Cyclopropyl groups may slow dealkylation compared to ethyl/isopropyl chains, as seen in slower degradation rates of bulky triazines .
Biological Activity
6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory activities, and its potential mechanisms of action.
1. Antibacterial Activity
Research has indicated that compounds within the triazine class exhibit significant antibacterial properties. Specifically, derivatives of triazines have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for this compound are reported to range from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, and S. typhi .
- Comparative studies have shown that this compound exhibits inhibition zones comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity Assays : The compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective inhibition of cell viability .
- Mechanism of Action : Studies suggest that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase in a p53-independent manner .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT-116 | 20 | G0/G1 phase arrest |
3. Anti-inflammatory Activity
The anti-inflammatory effects of triazine derivatives have also been documented:
- Inhibition of Cytokines : The compound demonstrated strong inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL , outperforming traditional anti-inflammatory drugs like dexamethasone .
Case Studies
A notable case study involved the synthesis and evaluation of various triazine derivatives for their biological activities. The study highlighted that modifications to the triazine core significantly influenced the biological activity profiles:
- Synthesis Method : The derivatives were synthesized through a nucleophilic substitution reaction involving thiourea derivatives and triazine precursors.
- Evaluation : The synthesized compounds were tested against multiple bacterial strains and cancer cell lines, revealing a promising therapeutic potential for certain derivatives.
Q & A
Q. What are the established synthetic routes for 6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine, and how can purity be optimized?
The synthesis typically involves sequential nucleophilic substitution on a triazine core. For example, chlorotriazine intermediates react with cyclopropylamine under controlled conditions. Key steps include:
- Step 1 : Reacting 2,4,6-trichloro-1,3,5-triazine with cyclopropylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to selectively substitute the 2- and 4-positions .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
- Optimization : Yield and purity depend on stoichiometric ratios, reaction temperature, and solvent choice. For analogs, yields range from 20% to 58% depending on substituent steric effects .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- NMR Spectroscopy : and NMR to confirm substitution patterns. For example, cyclopropyl protons appear as distinct multiplet signals near δ 0.5–1.5 ppm, while triazine ring carbons resonate at δ 160–170 ppm .
- IR Spectroscopy : Absorbance bands at 1550–1650 cm (C=N stretching) and 750–800 cm (C-Cl stretching) confirm the triazine backbone .
- Melting Point Analysis : Consistency with literature values (e.g., 134–165°C for diaryl-substituted analogs) indicates purity .
Q. What preliminary biological screening methods are recommended for this compound?
Initial assays focus on:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., ATPase activity measurement) .
Advanced Research Questions
Q. How can conflicting data on biological activity between similar triazine derivatives be resolved?
Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF) enhance stability but may reduce solubility, skewing IC values .
- Assay Variability : Normalize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs. For example, diaryl-triazines show IC variations of ±15% depending on cell passage number .
- Metabolic Stability : Use hepatic microsome assays to compare degradation rates; cyclopropyl groups may confer resistance to oxidative metabolism compared to ethyl/isopropyl analogs .
Q. What strategies improve the aqueous solubility of this hydrophobic triazine derivative?
- Prodrug Design : Introduce phosphate or sulfonate groups at the 6-position to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies without precipitation .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Q. How do steric effects of the dicyclopropyl groups influence reactivity in cross-coupling reactions?
Cyclopropyl substituents:
- Steric Hindrance : Reduce accessibility to the triazine core, limiting Suzuki-Miyaura coupling efficiency. For example, aryl boronic acids require Pd(PPh) catalysts and extended reaction times (24–48 hrs) .
- Electronic Effects : Electron-donating cyclopropyl groups increase electron density on the triazine ring, favoring nucleophilic aromatic substitution over electrophilic pathways .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR, PDB ID: 1U72) to simulate binding modes. Focus on H-bonding with triazine NH groups and hydrophobic interactions with cyclopropyl moieties .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent bulkiness (e.g., molar refractivity) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
